molecular formula C20H20N4O4S2 B2823669 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886917-10-8

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2823669
CAS No.: 886917-10-8
M. Wt: 444.52
InChI Key: UAAZKOCXFDFJKN-UHFFFAOYSA-N
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Description

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound consists of multiple functional groups, including oxadiazole, benzamide, and pyrrolidinylsulfonyl moieties, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves several key steps, typically starting from commercially available starting materials:

  • Formation of the 1,3,4-oxadiazole ring: : This is usually achieved via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

  • Introduction of the 4-(methylthio)phenyl group: : This can be accomplished through a nucleophilic substitution reaction where the phenyl group with a methylthio substituent is introduced.

  • Coupling with benzamide: : The final step often involves coupling the oxadiazole derivative with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using batch or continuous flow processes, with optimizations to improve yield, purity, and cost-effectiveness. Catalysts and solvent systems are chosen to enhance reaction efficiency and facilitate product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro groups, if any, can be reduced to amines using reducing agents like iron and hydrochloric acid.

  • Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typical oxidants include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

  • Reduction: : Common reducing agents are iron powder in the presence of hydrochloric acid or hydrogen gas with a palladium catalyst.

  • Substitution: : Halogens and nitro groups are common substituents introduced under controlled conditions with appropriate catalysts.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines and their derivatives.

  • Substitution: : Various halogenated or nitro-substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its diverse functional groups. It's frequently employed in the development of new materials and as a precursor in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors.

Medicine

Medically, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide shows promise in drug discovery and development. Its potential therapeutic effects are being explored in the treatment of various diseases, particularly in oncology and neurology.

Industry

Industrially, this compound is utilized in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, leading to modulation of biological pathways:

  • Molecular Targets: : Enzymes, receptors, and transport proteins.

  • Pathways Involved: : Signal transduction pathways, particularly those involving oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Lacks the methylthio and pyrrolidinylsulfonyl groups.

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide: : Contains a chlorophenyl group instead of a methylthiophenyl group.

  • N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide: : Contains a nitrophenyl group instead of a methylthiophenyl group.

Uniqueness

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its combined functional groups, offering unique reactivity and potential applications that other similar compounds may not possess. Its specific structural features enable it to engage in a broader range of chemical and biological interactions.

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Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-29-16-8-4-15(5-9-16)19-22-23-20(28-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAZKOCXFDFJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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